molecular formula C12H14N4O3 B1371038 3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide CAS No. 1096864-14-0

3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide

Cat. No. B1371038
CAS RN: 1096864-14-0
M. Wt: 262.26 g/mol
InChI Key: WKTRMDQSILHKDP-UHFFFAOYSA-N
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Description

“3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide” is a chemical compound with the CAS Number: 1096864-14-0 . It has a molecular weight of 262.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4O3/c1-15-6-10(17)16(12(15)19)5-8-3-2-7(11(14)18)4-9(8)13/h2-4H,5-6,13H2,1H3,(H2,14,18) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Drug Development

This compound has a unique structure and properties that make it a promising candidate for drug development. Its potential in the pharmaceutical sector is significant, with the possibility of being used as a therapeutic agent to treat diseases like leukemia .

Azo Dye Derivatives

The compound can be incorporated into azo dye derivatives, which are significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors . These derivatives can have various biological and pharmacological applications, such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Photo-Activation Towards DNA

There is a possibility of photo-activation towards DNA of derivatives bearing this compound . This could lead to new methods of studying DNA and potentially new treatments for genetic diseases.

Heterocyclic Scaffolds

The compound can be incorporated into heterocyclic scaffolds, which can improve the bioactive properties of the target derivatives . This can lead to the development of more potent drugs with a wide range of biological and pharmacological applications .

properties

IUPAC Name

3-amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-15-6-10(17)16(12(15)19)5-8-3-2-7(11(14)18)4-9(8)13/h2-4H,5-6,13H2,1H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTRMDQSILHKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Reactant of Route 3
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Reactant of Route 4
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Reactant of Route 5
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Reactant of Route 6
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide

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